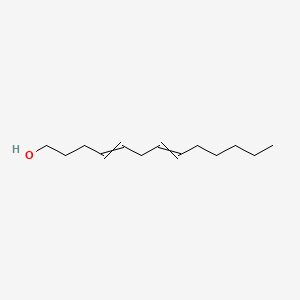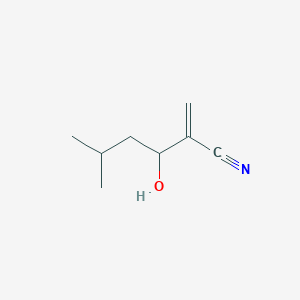
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a steroid compound with the molecular formula C21H35NO3 It is a derivative of androstane, a type of steroid hormone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydroxylation of androstane derivatives, followed by the introduction of the methoxycarbamoyl group at the 17-alpha position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a carbonyl group may produce a secondary alcohol.
Applications De Recherche Scientifique
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, influencing various physiological processes. The pathways involved include the regulation of gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstanediol: A derivative of dihydrotestosterone (DHT) with similar structural features.
Androstenol: A pheromone with a similar steroid backbone.
Uniqueness
3-beta-Hydroxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is unique due to its specific functional groups and their positions on the steroid backbone
Propriétés
Numéro CAS |
126054-46-4 |
|---|---|
Formule moléculaire |
C21H35NO3 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
methyl N-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
CEZKLEHYJURHTB-VTBMCCKRSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4NC(=O)OC)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


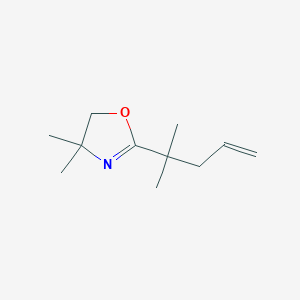
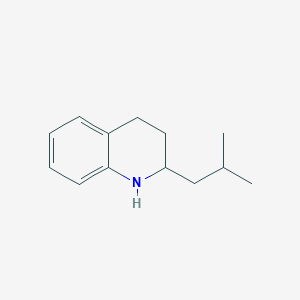
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)


![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
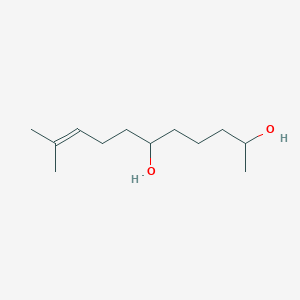
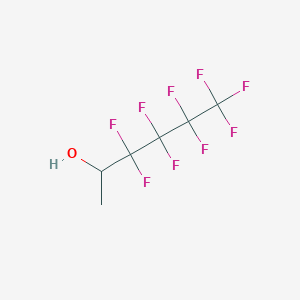
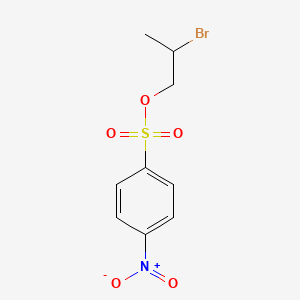
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
